Dimethadione

Descripción general

Descripción

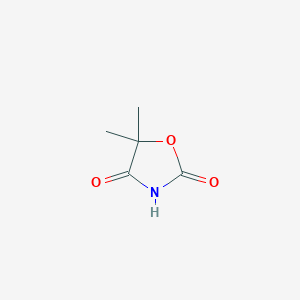

Dimetadiona, también conocida como 5,5-dimetil-2,4-oxazolidindiona, es un compuesto químico reconocido principalmente como un metabolito de la trimetadiona. Es un derivado de oxazolidindiona y se ha estudiado por sus propiedades anticonvulsivas. La dimetadiona es conocida por su papel en el tratamiento de las crisis de ausencia, particularmente en casos donde otros medicamentos han resultado ineficaces .

Métodos De Preparación

La dimetadiona se puede sintetizar a través de la desmetilación de la trimetadiona. El proceso implica la conversión metabólica de la trimetadiona en el cuerpo humano, donde se desmetila para formar dimetadiona . Los métodos de producción industrial suelen implicar la síntesis química de la trimetadiona seguida de su desmetilación en condiciones controladas para producir dimetadiona .

Análisis De Reacciones Químicas

Tautomerism

In solution, dimedone exists in equilibrium with its tautomer, with a keto to enol ratio of 2:1 in chloroform . Crystalline dimedone forms chains of molecules in the enol form, linked by hydrogen bonds .

Reaction with Aldehydes

Dimedone reacts with aldehydes to produce crystalline derivatives. The melting points of these derivatives can be utilized to distinguish between different aldehydes .

Three- and Five-Component Reactions

Dimedone participates in three- and five-component reactions with aryl aldehydes and 1-naphthylamine .

Additional Reactions

-

Decomposition Reactions: Dimedone's structure features a cyclic diketone, which may undergo decomposition reactions under specific conditions, breaking down into simpler substances .

-

Double-Replacement Reactions: Depending on the reactants, dimedone might participate in double-replacement reactions, where it exchanges ions with another compound, leading to the formation of new products .

-

Reactions in Dimethindene Synthesis: Dimedone derivatives can be involved in the synthesis of dimethindene, where they undergo conjugate addition followed by intramolecular Friedel-Crafts acylation .

Disclaimer: It is important to note that some search results may be about dimethadione, which is a different chemical compound than dimedone. This compound is a metabolite of an anticonvulsant .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dimethadione is the N-demethylated metabolite of trimethadione, and it exhibits anticonvulsant properties. Research has indicated that DMO can suppress electrographic seizure activity, making it a candidate for studies related to seizure disorders .

This compound has been extensively studied for its teratogenic effects, particularly concerning congenital heart defects (CHD). Animal models have demonstrated that exposure to DMO during critical periods of development can lead to a significant incidence of ventricular septal defects (VSD) in rat fetuses .

Key Findings from Studies

- A study found that DMO exposure resulted in a VSD incidence of 42.05% in rat models, highlighting its effectiveness as a teratogen compared to other agents like sodium arsenic .

- The absence of visible structural anomalies post-exposure suggests that DMO may cause functional deficits that persist into postnatal life .

Table 2: Incidence of Congenital Heart Defects Induced by this compound

| Type of Defect | Incidence (%) | Method of Diagnosis |

|---|---|---|

| Ventricular Septal Defect (VSD) | 42.05 | Ultrasound & Pathology |

| Persistent Truncus Arteriosus | 4.41 | Prenatal Ultrasound |

| Noncompacted Myocardium | 18.18 | Pathological Examination |

Toxicological Studies

DMO's role in toxicology has been examined through various studies focusing on its embryotoxicity and potential long-term effects on cardiovascular health. Research indicates that DMO does not correlate maternal serum concentrations with embryonic outcomes, suggesting complex mechanisms at play in teratogenesis .

Case Study: Embryotoxicity in Rats

- Pregnant rats administered DMO showed a high incidence of congenital heart defects, with variability attributed to maternal systemic concentrations .

- The study utilized whole embryo culture techniques to assess developmental outcomes directly correlated with DMO exposure levels.

Imaging Techniques in Research

Recent advancements in imaging technologies have enhanced the study of DMO's effects on development. Non-invasive imaging methods such as ultrasound have been employed to evaluate structural changes in embryos exposed to DMO, providing insights into the etiology of chemically induced defects .

Mecanismo De Acción

La dimetadiona ejerce sus efectos reduciendo las corrientes de calcio de tipo T en las neuronas talámicas. Esto se logra mediante la inhibición de los canales de calcio de tipo T dependientes del voltaje. Al elevar el umbral para la actividad repetitiva en el tálamo e inhibir la transmisión corticotalámica, la dimetadiona amortigua la ritmicidad talamocortical anormal asociada con las crisis de ausencia .

Comparación Con Compuestos Similares

La dimetadiona es similar a otros anticonvulsivos de oxazolidindiona, como la trimetadiona y la parametadiona. es única en su vía metabólica específica y su papel como metabolito primario de la trimetadiona. En comparación con la trimetadiona, la dimetadiona tiene una vida media más larga y diferentes propiedades farmacocinéticas, lo que la convierte en un compuesto distinto en su clase .

Compuestos Similares

- Trimetadiona

- Parametadiona

- Etadiona

Las propiedades únicas de la dimetadiona y su papel como metabolito de la trimetadiona la convierten en un compuesto valioso tanto en investigación como en entornos clínicos.

Actividad Biológica

Dimethadione, chemically known as 5,5-dimethyl-2,4-oxazolidinedione, is an anticonvulsant drug primarily recognized as the active metabolite of trimethadione. This compound has garnered attention for its pharmacological properties, particularly in the context of epilepsy treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in seizure control, and potential teratogenic effects.

This compound exhibits its anticonvulsant effects primarily through modulation of thalamocortical rhythms. Research indicates that it significantly reduces spontaneous generalized epileptiform discharges in rodent models, particularly those resembling spike-wave and generalized tonic-clonic seizures. In vitro studies have demonstrated that this compound is more effective than trimethadione in blocking T-type calcium currents in thalamic neurons, which are crucial for the generation of absence seizures .

Efficacy in Seizure Control

This compound has been shown to be effective in controlling seizures associated with various forms of epilepsy. A comparative study illustrated that this compound and ethosuximide (another anticonvulsant) effectively reduced simple thalamocortical burst complexes (sTBCs) in a dose-dependent manner . The efficacy ranking was found to be this compound ≥ ethosuximide > trimethadione, highlighting its potential as a preferred agent among these drugs.

Case Studies and Clinical Findings

- Embryotoxicity Studies : A study investigating the embryotoxic effects of this compound revealed that its teratogenic potential was not correlated with maternal systemic drug concentrations or embryonic tissue levels. This finding suggests that the drug's effects may depend on specific developmental windows rather than overall exposure levels .

- Seizure Outcomes : Clinical evaluations comparing brand-name versus generic formulations of anticonvulsants have included this compound. These studies generally report no significant differences in seizure control between formulations, indicating consistent efficacy across different drug versions .

- Teratogenicity : In animal models, this compound has been associated with higher incidences of cleft palates compared to its parent compound trimethadione when administered at equimolar doses. This suggests a distinct teratogenic profile for this compound that warrants further investigation .

Pharmacokinetics and Safety Profile

This compound is characterized by a molecular weight of 129.11 g/mol and a molecular formula of CHNO. It has a low logP value (0.1), indicating favorable solubility properties for oral administration . Safety assessments have shown minimal hepatotoxicity and no significant promotion of liver tumors in long-term studies involving rat models .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | 5,5-dimethyl-2,4-oxazolidinedione |

| Mechanism of Action | Modulation of T-type calcium channels; reduction of thalamocortical discharges |

| Efficacy | More effective than trimethadione; comparable to ethosuximide |

| Embryotoxicity | Not correlated with maternal or embryonic concentrations; higher incidence of cleft palates |

| Safety Profile | Low hepatotoxicity; no significant tumor promotion observed |

Propiedades

IUPAC Name |

5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJFNDQBESEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020478 | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-53-4 | |

| Record name | Dimethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethadione [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dimethadione?

A1: While the exact mechanism of action remains unclear, this compound's anticonvulsant effects are thought to stem from its ability to decrease transmitter release from nerve terminals. [] This is in contrast to trimethadione, which primarily suppresses postjunctional sensitivity to acetylcholine. []

Q2: How does this compound affect cardiac function in utero?

A2: this compound exposure in utero has been shown to cause a range of cardiac functional deficits in rats, including bradycardia, dysrhythmia, decreased ejection fraction, and reduced cardiac output. [, ] These deficits can persist until parturition and even into adulthood, potentially leading to long-term cardiac complications. [, , ]

Q3: Does this compound induce the same type of ventricular septal defects as trimethadione?

A3: No, this compound administration results in a higher proportion of muscular ventricular septal defects compared to trimethadione, which primarily induces membranous defects. [] Muscular ventricular septal defects are considered more clinically relevant. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol. [, , , ]

Q5: What spectroscopic techniques are useful for identifying and quantifying this compound?

A5: Several techniques can be employed, including:

- Infrared Spectroscopy: this compound exhibits a characteristic carbonyl absorption band at 1770 cm-1. []

- Gas Chromatography: Coupled with various detectors like Flame Thermionic Detector (FTD), this compound can be separated and quantified from biological samples. []

- High-Performance Liquid Chromatography: Utilizing reverse-phase columns, this compound can be separated and quantified from serum. [, ]

Q6: What is the primary route of metabolism for trimethadione?

A6: Trimethadione undergoes N-demethylation to produce its active metabolite, this compound. [, , , ] This metabolic conversion is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver. [, ]

Q7: How does this compound distribute in the body?

A7: this compound demonstrates a wide distribution pattern. Studies using microdialysis in rats revealed that this compound readily crosses the blood-brain barrier and reaches the brain, albeit with a delayed peak concentration compared to liver and blood. []

Q8: How is this compound excreted?

A8: While urinary excretion is a minor route, this compound is primarily excreted through the bile. [] Studies in dogs with pancreatic fistulae revealed this compound is excreted into pancreatic juice, with concentrations influenced by plasma levels and pancreatic flow rate. [, ]

Q9: How does liver disease affect this compound levels?

A9: Liver cirrhosis significantly impairs this compound formation from trimethadione, reflected in a decreased serum this compound/trimethadione ratio. [, ] This highlights the importance of considering liver function when administering trimethadione.

Q10: What are the potential toxic effects of this compound?

A10: this compound, like many antiepileptic drugs, carries a risk of teratogenicity, particularly when administered during pregnancy. [, , ] Studies in rats have shown that in utero exposure to this compound can lead to various developmental abnormalities, including ventricular septal defects and other heart malformations. [, , , ] Additionally, this compound can disrupt skeletal development, potentially causing cleft sternum and rib malformations. []

Q11: Does this compound affect neuromuscular function?

A11: Yes, this compound has been shown to depress neuromuscular transmission, primarily by decreasing neurotransmitter release from the nerve terminal. [] This effect is amplified at lower pH levels, suggesting increased intracellular accumulation of this compound under acidic conditions. []

Q12: Are there known drug interactions with this compound?

A12: While specific drug interactions haven't been extensively studied, this compound's metabolism by cytochrome P450 enzymes, especially CYP2E1, raises the possibility of interactions with inhibitors or inducers of this enzyme family. [, ]

Q13: What animal models are used to study this compound's effects?

A13: The rat is a commonly used model for studying this compound's teratogenic effects and its impact on cardiac and skeletal development. [, , , , ] Additionally, zebrafish models have been employed to investigate this compound's antiepileptic properties. []

Q14: Can this compound dissolve pancreatic stones?

A14: In vitro studies have explored the potential of this compound to dissolve calcium carbonate, a major constituent of pancreatic stones. [] While this compound demonstrated some dissolving capacity, its efficacy was lower than citric acid. [] Factors like bicarbonate concentration and pH significantly influenced its dissolving ability. []

Q15: How can researchers ensure the quality and consistency of this compound used in their studies?

A15: Implementing robust quality control measures is crucial. Utilizing validated analytical methods like Gas Chromatography or High-Performance Liquid Chromatography, coupled with appropriate detectors, is essential for accurate identification and quantification of this compound in biological samples. [, , ] Regularly calibrating instruments and adhering to Good Laboratory Practices (GLP) guidelines are paramount for ensuring data integrity and reproducibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.